Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate
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Overview
Description
Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate can be achieved through a multi-step process. One common method involves the reaction of ethyl 2-chloroacetate with 2-mercapto-4-amino-5-(ethoxycarbonyl)pyrimidine under basic conditions. The reaction typically proceeds as follows:
Step 1: Ethyl 2-chloroacetate is reacted with sodium ethoxide to form ethyl 2-ethoxyacetate.
Step 2: Ethyl 2-ethoxyacetate is then reacted with 2-mercapto-4-amino-5-(ethoxycarbonyl)pyrimidine in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antitrypanosomal and antiplasmodial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives, including their cytotoxic properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of enzymes in protozoan parasites, leading to their death . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 2-(4-Amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio)acetic acid
- 5-(4-Ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
- 2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Comparison: Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate is unique due to its specific substitution pattern on the pyrimidine ring. This substitution pattern can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C10H13N3O4S |
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Molecular Weight |
271.30 g/mol |
IUPAC Name |
ethyl 4-amino-2-(2-methoxy-2-oxoethyl)sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H13N3O4S/c1-3-17-9(15)6-4-12-10(13-8(6)11)18-5-7(14)16-2/h4H,3,5H2,1-2H3,(H2,11,12,13) |
InChI Key |
BXTBWIRROFBJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)OC |
solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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